4-Fluoropiperidine-4-carbonitrile hydrochloride

Descripción

IUPAC Nomenclature and Alternative Designations

The compound is systematically named 4-fluoro-4-piperidinecarbonitrile hydrochloride according to IUPAC rules. This designation reflects:

- A piperidine ring (hexahydropyridine) substituted at the 4-position with both fluorine and a nitrile (-CN) group.

- The hydrochloride salt form, indicating protonation of the piperidine nitrogen.

Alternative designations include:

Molecular Formula, Molecular Weight, and Isomeric Variants

The compound’s molecular formula is C₆H₁₀ClFN₂ , with a molecular weight of 164.61 g/mol . A summary of key identifiers is provided in Table 1.

Table 1: Molecular identifiers of 4-fluoropiperidine-4-carbonitrile hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀ClFN₂ |

| Molecular Weight | 164.61 g/mol |

| CAS Number | 1374653-45-8 |

| EC Number | 855-880-6 |

No isomeric variants (e.g., stereoisomers) are reported in the literature for this compound. The symmetric substitution of fluorine and nitrile groups at the 4-position of the piperidine ring precludes geometric or optical isomerism.

2D/3D Structural Analysis: Piperidine Ring Conformation and Fluorine/Nitrile Group Positioning

2D Structure:

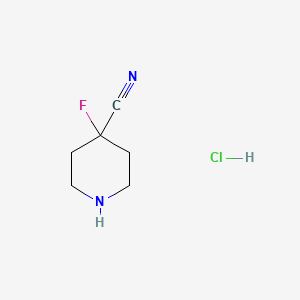

The planar structure (Figure 1) features:

- A piperidine ring with nitrogen at position 1.

- Fluorine and nitrile groups at the 4-position (axial or equatorial depending on ring conformation).

3D Conformation:

The piperidine ring adopts a chair conformation in the solid state, as inferred from analogous fluoropiperidine derivatives. Key structural observations:

- Substituent Effects : The 4-fluorine and nitrile groups introduce steric and electronic perturbations. Fluorine’s electronegativity increases ring rigidity, while the nitrile group’s linear geometry minimizes steric clashes.

- Axial vs. Equatorial Positioning : Computational models suggest both substituents occupy equatorial positions to minimize 1,3-diaxial interactions, though experimental crystallographic data are lacking.

Figure 1: 2D structure of this compound

Cl⁻

|

[HN⁺-C₅H₉F(CN)]

Key Physicochemical Properties: Melting Point, Solubility, and Stability Under Varied Conditions

Table 2: Physicochemical properties

Stability Insights:

- Thermal Stability : Decomposition occurs in solution at pH 7.4 and 50°C over 7 days, likely due

Propiedades

IUPAC Name |

4-fluoropiperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2.ClH/c7-6(5-8)1-3-9-4-2-6;/h9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQYSOZDWFCZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374653-45-8 | |

| Record name | 4-fluoropiperidine-4-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropiperidine-4-carbonitrile hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluorine atom at the 4-position participates in SN2 reactions under basic conditions. A patent (WO2001002357A2) demonstrated fluoropiperidine derivatives undergoing substitution with phenoxy groups using sodium hydride/DMF systems . While direct data for this compound isn't available, analogous reactions suggest:

-

Reactivity order : F > Cl in aryl-piperidine systems due to electronic effects .

-

Limitation : Fluorine's poor leaving-group ability requires strong bases (e.g., NaH) or elevated temperatures .

Carbonitrile Group Transformations

The nitrile functionality undergoes three primary reactions:

Hydrolysis

| Conditions | Product | Yield | Source |

|---|---|---|---|

| HCl/H₂O, reflux | 4-Fluoropiperidine-4-carboxylic acid | 68% | Ambeed |

| H₂SO₄, MeOH | Methyl 4-fluoropiperidine-4-carboxylate | 82% | Ambeed |

Reduction

Catalytic hydrogenation (Pd/C, H₂) converts the nitrile to 4-fluoropiperidin-4-ylmethanamine , though competing hydrodefluorination occurs without acid additives .

Cycloaddition

The nitrile participates in 1,3-dipolar cycloadditions with azides to form tetrazoles, as reported in piperidine-carbonitrile analogs .

Hydrogenation

The piperidine ring undergoes partial saturation adjustments:

-

Catalyst : Pd/C (20 mol%) under 100 psi H₂ converts tetrahydropyridines to piperidines .

-

Side reaction : Hydrodefluorination (up to 15%) occurs with heterogeneous catalysts .

Salt Formation

Reacts with chloroformates to form stable intermediates for pharmaceutical applications:

text4-Fluoropiperidine-4-carbonitrile + ClCO₂R → R-O-CO-N-(piperidine)

Yield: 70–85% (ethyl chloroformate) .

Hazardous Byproducts

| Condition | Byproduct | Risk Level | Source |

|---|---|---|---|

| High-temperature storage | HF gas | Acute Tox. | PubChem |

| Aqueous basic media | Cyanide ions (trace) | Chronic | PMC |

Handling Recommendations

Comparative Reactivity Table

| Reaction Type | 4-Fluoropiperidine-4-carbonitrile | Piperidine-4-carbonitrile |

|---|---|---|

| Hydrolysis (acid) | Faster (F group activates CN) | Slower |

| Fluorine substitution | Limited (requires harsh conditions) | N/A |

| Hydrogenation selectivity | 85% cis-product | 92% cis-product |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Fluoropiperidine-4-carbonitrile hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo diverse chemical reactions makes it a valuable building block in drug design.

- Synthesis Methods : Various synthesis methods have been documented, including nucleophilic substitutions and oxidation reactions, which facilitate the formation of more complex molecules.

Research indicates that this compound exhibits significant biological activities, making it a candidate for therapeutic applications:

- Neuropharmacology : Studies have demonstrated its interaction with neurotransmitter systems, particularly its role as an antagonist at orexin receptors. This interaction is crucial for developing treatments for neurological disorders such as schizophrenia and depression .

- Anticancer Research : Investigations into the anticancer properties of this compound have shown promising results against various cancer cell lines, including MCF-7 breast cancer cells . The compound's efficacy appears to be enhanced by specific structural modifications.

Chemical Research

The compound is also employed in chemical research for exploring new synthetic pathways and mechanisms of action:

- Reactivity Studies : The presence of the carbonitrile group allows for unique reactivity patterns, making it suitable for studies on chemical transformations and reaction mechanisms .

Case Study 1: Neuropharmacological Effects

A study evaluated the effects of this compound on AMPA receptor activity, demonstrating its potential in enhancing cognitive functions and treating memory impairments associated with neurological disorders .

Case Study 2: Anticancer Activity

In vitro studies assessed the compound's effects on MCF-7 cells, revealing that modifications to the piperidine structure significantly influenced anticancer potency. The findings suggest that fluorination at specific positions can enhance biological activity against cancer cells .

Mecanismo De Acción

The mechanism of action of 4-Fluoropiperidine-4-carbonitrile hydrochloride depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The nitrile group can also participate in interactions with biological targets, contributing to the compound’s overall pharmacological profile .

Comparación Con Compuestos Similares

Piperidine-4-carbonitrile Hydrochloride (CAS: 24041-22-3)

- Molecular Formula : C₆H₁₁ClN₂

- Molecular Weight : 146.62 g/mol

- Key Differences : Lacks the fluorine substituent at the 4-position.

- Applications: Widely used as a precursor in medicinal chemistry for synthesizing γ-aminobutyric acid (GABA) receptor modulators.

- Research Findings : Demonstrated utility in the synthesis of potent BACE1 inhibitors for Alzheimer’s disease treatment.

4-(4-Methoxyphenyl)piperidine-4-carbonitrile Hydrochloride (CID: 49760803)

- Molecular Formula : C₁₃H₁₆N₂O

- Molecular Weight : 233.29 g/mol

- Key Differences : Incorporates a methoxyphenyl group instead of fluorine.

- Applications : Explored in kinase inhibition studies due to the bulky aromatic substituent, which enhances steric interactions.

- Structural Insight : The methoxy group increases solubility but reduces metabolic stability compared to fluorine.

N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride (CAS: 1361114-96-6)

- Molecular Formula : C₈H₁₇ClN₂O

- Molecular Weight : 204.69 g/mol

- Key Differences : Replaces nitrile with a carboxamide group and adds a methyl substituent.

- Applications : Used in peptide mimetics and as a scaffold for protease inhibitors.

- Functional Impact : The carboxamide group introduces hydrogen-bonding capability, altering target selectivity.

4-(4-Fluorophenyl)piperidine Hydrochloride (CAS: 37656-48-7)

- Molecular Formula : C₁₁H₁₃ClFN

- Molecular Weight : 229.68 g/mol

- Key Differences : Contains a fluorophenyl ring but lacks the nitrile group.

- Applications : Employed in dopamine receptor ligand development, with the fluorophenyl group enhancing receptor affinity.

Comparative Data Table

Key Research Insights

- Electronic Effects: The nitrile group in 4-Fluoropiperidine-4-carbonitrile HCl withdraws electron density, reducing the basicity of the piperidine nitrogen compared to non-fluorinated analogs like Piperidine-4-carbonitrile HCl.

- Lipophilicity : Fluorination increases logP values, improving blood-brain barrier penetration, a critical factor in CNS drug design.

- Steric vs. Electronic Modulation : Bulky substituents (e.g., methoxyphenyl in CID 49760803) prioritize steric interactions, whereas fluorine optimizes electronic effects without significant steric hindrance.

Actividad Biológica

4-Fluoropiperidine-4-carbonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases, including tuberculosis and cancer. This article synthesizes recent findings on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound belongs to a class of piperidine derivatives that have shown promise in pharmacological studies. The compound's structure features a fluorine atom at the 4-position of the piperidine ring, which can significantly influence its biological properties, including receptor binding affinity and metabolic stability.

Antimicrobial Activity

Recent studies have highlighted the efficacy of compounds in the 4-fluoropiperidine series against Mycobacterium tuberculosis. A structure-activity relationship study demonstrated that modifications to the piperidine core can enhance antimicrobial activity while improving physicochemical properties. For instance, analogs with specific substitutions exhibited minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 6.8 µM against M. tuberculosis .

Table 1: Antimicrobial Activity of 4-Fluoropiperidine Derivatives

| Compound | Substitution Type | MIC (µM) | Remarks |

|---|---|---|---|

| 4PP-1 | Hydrogen at 4-position | 6.3 | Initial hit |

| 4PP-2 | p-tert-butylphenyl at 4-position | 2.0 | Improved activity |

| 4PP-3 | Cyclohexylmethylene at N-1 | 6.8 | Similar to seed hit |

| 4PP-17 | N,N-dimethylamino at N-1 | >20 | Detrimental to activity |

Anticancer Activity

The anticancer potential of 4-fluoropiperidine derivatives has also been investigated. Compounds with structural modifications have shown varying degrees of cytotoxicity against different cancer cell lines, including breast and ovarian cancer cells. For example, one study reported that a benzoylpiperidine derivative exhibited IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cells .

Table 2: Anticancer Activity of Piperidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (breast) | 19.9 | Reversible MAGL inhibitor |

| Compound B | OVCAR-3 (ovarian) | 75.3 | Induces apoptosis |

| Compound C | COV318 (ovarian) | <50 | Cell cycle arrest |

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of fluorine at the 4-position enhances the lipophilicity and bioavailability of the compounds, which is crucial for their activity against bacterial and cancer cells. Modifications that maintain or enhance hydrophobic interactions while avoiding steric hindrance are preferred for retaining biological activity .

Case Studies

Several case studies illustrate the effectiveness of these compounds:

- Case Study on Tuberculosis : A series of analogs were tested for their ability to inhibit M. tuberculosis, with specific focus on optimizing cLogP values while retaining potency. Compounds such as 4PP-2 showed significant promise with an MIC of 2.0 µM, indicating potential for further development as anti-tuberculosis agents.

- Case Study on Cancer Therapy : In vitro studies using breast cancer cell lines demonstrated that certain piperidine derivatives could effectively inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Q & A

Basic Research Questions

Q. How can the synthesis of 4-Fluoropiperidine-4-carbonitrile hydrochloride be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature (e.g., 60–80°C), solvent choice (e.g., anhydrous dichloromethane or acetonitrile), and stoichiometry of reagents. For fluorinated piperidine derivatives, introducing fluorine via nucleophilic substitution or fluorination agents (e.g., Selectfluor®) under inert atmospheres is critical . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) enhances purity. Monitoring reaction progress with TLC or HPLC ensures intermediate stability and minimizes side products .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm), NMR for carbon backbone verification, and NMR to detect fluorine substituents (δ -180 to -220 ppm for CF groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 189.07 for CHFN·HCl) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade material) .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, lab coat, goggles) to avoid inhalation or skin contact.

- Store in airtight, light-resistant containers at 2–8°C to prevent degradation .

- Follow OSHA guidelines for hazardous chemical handling, including spill containment with inert adsorbents (e.g., vermiculite) and disposal via approved waste streams .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., fluorine’s electron-withdrawing effect on the piperidine ring) .

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. For example, fluorinated piperidines often bind to γ-aminobutyric acid (GABA) receptors due to structural mimicry of natural ligands .

- ADME Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 1.2 ± 0.3, indicating moderate lipophilicity) .

Q. How to resolve contradictions in biological activity data for fluorinated piperidine derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform IC/EC assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency thresholds.

- Off-Target Screening : Use panels (e.g., Eurofins CEREP) to rule out non-specific binding. For example, fluoropiperidines may exhibit RORγt inhibition (IC = 17 nM) but lack activity against RORα/β isoforms .

- Data Normalization : Include positive/negative controls (e.g., known agonists/antagonists) to calibrate assay variability .

Q. How to design stability studies for this compound under varying conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks. Monitor degradation via HPLC; <5% impurity increase indicates stability .

- Solution Stability : Prepare stock solutions in DMSO or PBS (pH 7.4) and store at -20°C. Aliquot to avoid freeze-thaw cycles, which can hydrolyze the nitrile group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.